Ethyl octanoate

Catalog No.
S595501
CAS No.
106-32-1
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl octanoate

CAS Number

106-32-1

Product Name

Ethyl octanoate

IUPAC Name

ethyl octanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3

InChI Key

YYZUSRORWSJGET-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC

Solubility

4.07e-04 M
0.0701 mg/mL at 25 °C
Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol
1ml in 4ml 70% ethanol (in ethanol)

Synonyms

Caprylic Acid Ethyl Ester; Et Caprylate; Ethyl Caprylate; Ethyl n-Octanoate; NSC 8898;

Canonical SMILES

CCCCCCCC(=O)OCC

Molecular Structure Analysis

Ethyl octanoate has a simple linear structure with two key functional groups: an ester group (C=O-O-C) and a terminal alkyl chain (CH3(CH2)6-). The ester group is formed between a carboxylic acid (caprylic acid) and an alcohol (ethanol). The eight-carbon alkyl chain contributes to the hydrophobic nature of the molecule [].

  • Ester group: This polar group allows for some degree of solubility in water and interaction with other polar molecules.
  • Alkyl chain: The long chain makes the molecule nonpolar and contributes to its pleasant odor and flavor profile [].

Chemical Reactions Analysis

Synthesis

Ethyl octanoate can be synthesized through the esterification reaction between ethanol and caprylic acid. This reaction typically requires an acid catalyst like sulfuric acid:

CH3(CH2)6COOH (caprylic acid) + C2H5OH (ethanol) -> CH3(CH2)6COOCH2CH3 (ethyl octanoate) + H2O []

Decomposition

Ethyl octanoate can undergo hydrolysis (breakdown by water) under acidic or basic conditions, reversing the esterification reaction and producing the original reactants:

CH3(CH2)6COOCH2CH3 (ethyl octanoate) + H2O -> CH3(CH2)6COOH (caprylic acid) + C2H5OH (ethanol) []


Physical And Chemical Properties Analysis

  • Formula: C10H20O2 []
  • Melting point: -48°C to -47°C []
  • Boiling point: 206-208°C []
  • Density: 0.867 g/mL at 20°C []
  • Solubility in water: 70.1 mg/L []
  • Appearance: Colorless liquid at room temperature []
  • Odor: Strong odor of fruits and flowers []

In the context of flavor and fragrance, ethyl octanoate interacts with olfactory receptors in the nose, triggering sensations of fruitiness and floral notes. The specific mechanism involves the interaction between the molecule's shape and the receptor's binding pocket.

  • Safety classification: Generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA)

Food Science Research

Ethyl octanoate is a key contributor to the aroma profile of various foods and beverages, including:

  • Fruits: It is naturally present in fruits like oranges, pineapples, mangoes, and grapes.
  • Alcoholic beverages: It contributes to the fruity notes in some wines, especially Burgundy wine, and also plays a role in the aroma of mead, a honey-based alcoholic beverage.

Researchers in food science use ethyl octanoate to:

  • Study flavor perception: By investigating its interaction with taste receptors and olfactory systems, scientists gain insights into human flavor perception and preferences.
  • Develop food flavorings: Due to its pleasant aroma, ethyl octanoate is used as a food flavoring agent in various products. Research focuses on optimizing its use and understanding its impact on food quality and consumer perception.

Biological and Biomedical Research

Ethyl octanoate possesses properties that make it useful in various biological and biomedical research applications:

  • Cell culture studies: It serves as a carbon source for certain microorganisms and can be used to study their growth and metabolism.
  • Drug delivery systems: Researchers explore its potential use in developing drug delivery systems due to its solubility and ability to interact with biological membranes.
  • Biodegradation studies: As a relatively simple and biodegradable molecule, ethyl octanoate is used in research to understand and improve the biodegradation of other organic compounds.

Environmental Science Research

Due to its presence in various natural environments, ethyl octanoate is relevant to environmental science research:

  • Air quality monitoring: It is a component of volatile organic compounds (VOCs) emitted from plants and other natural sources. Researchers monitor its presence in the atmosphere to understand air quality and its impact on the environment.
  • Biodegradation in the environment: Studies investigate how different environmental factors, such as temperature and microbial communities, influence the biodegradation of ethyl octanoate in soil and water.

Physical Description

Liquid
Colourless liquid with a wine, brandy, fruity floral odou

XLogP3

3.5

Boiling Point

208.5 °C

Density

0.865-0.868

Melting Point

-43.1 °C
-43.1°C

UNII

81C5MOP582

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1662 of 1780 companies (only ~ 6.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

106-32-1

Wikipedia

Ethyl octanoate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Octanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Enhancing Medium-Chain Fatty Acid Ethyl Ester Production During Beer Fermentation Through EEB1 and ETR1 Overexpression in Saccharomyces pastorianus

Hua Yin, Ling-Pu Liu, Mei Yang, Xiao-Tong Ding, Shi-Ru Jia, Jian-Jun Dong, Cheng Zhong
PMID: 30931561   DOI: 10.1021/acs.jafc.9b00128

Abstract

Esters are important flavor compounds in alcoholic beverages. Although they are present at trace levels, esters play a key role in the formation of flavors, especially fruity flavors, in beverages. Low ester contents result in bland beer and unpleasant flavor. In this study, three recombinant strains, ethanol O-acyltransferase encoding EEB1 overexpression strain (31194:: EEB1), 2-enoyl thioester reductase encoding ETR1 overexpression strain (31194:: ETR1), and EEB1- ETR1 co-overexpression strain (31194:: EEB1:: ETR1), were constructed. Ethyl hexanoate production by 31194:: EEB1 and 31194:: EEB1:: ETR1 was 106% higher than that by the parental strain. Further, ethyl octanoate production by 31194:: EEB1 and 31194:: EEB1:: ETR1 was enhanced by 47 and 41%, respectively, compared with that of parental strain 31194. However, no difference was observed between 31194:: ETR1 and the parental strain in terms of ethyl hexanoate and ethyl octanoate production. This indicates that although EEB1 overexpression in Saccharomyces pastorianus enhanced ethyl hexanoate and ethyl octanoate production, ETR1 expression levels did not affect the extracellular concentrations of these esters.


Mepanipyrim residues on pasteurized red must influence the volatile derived compounds from Saccharomyces cerevisiae metabolism

T Sieiro-Sampedro, E Pose-Juan, N Briz-Cid, M Figueiredo-González, A Torrado-Agrasar, C González-Barreiro, J Simal-Gandara, B Cancho-Grande, R Rial-Otero
PMID: 31732059   DOI: 10.1016/j.foodres.2019.108566

Abstract

The impact of mepanipyrim (Mep) and its corresponding commercial formulation (Mep Form) on Saccharomyces cerevisiae metabolites was assessed, separately, by using laboratory-scale wine fermentation assays on pasteurized red must. The presence of Mep did not alter the fermentation course. With regard to volatiles formed at the intracellular level by fermenting yeast cells, Mep residues affected mainly the acetate and ethyl ester biochemical pathways. In particular, the target acetates showed a notorious increment, >90%, in presence of commercial Mep Form at the higher dose assayed. The addition of Mep and Mep Form, at both tested levels, highly increased ethyl caprylate (between 42 and 63%) and ethyl caprate (between 36 and 60%) contents as the same as their respective fatty acid precursors. No important effects were observed on colour and non-volatile pyranoanthocyanins, probably due to the low anthocyanin content characteristic of pasteurized musts.


Olfactory impact of esters on rose essential oil floral alcohol aroma expression in model solution

Zuobing Xiao, Jing Luo, Yunwei Niu, Pinpin Wang, Ruolin Wang, Xiaoxin Sun
PMID: 30716939   DOI: 10.1016/j.foodres.2018.08.015

Abstract

This study focused on the impact of esters on the perception of floral aroma in rose essential oil. Various aromatic reconstitutions were prepared, consisting of 10 alcohols and 9 esters, all the concentrations found in rose essential oil. Sensory analysis by the triangular tests revealed the interesting behavior of certain compounds among the 9 esters following their addition or omission. The results tend to highlight the important role of ethyl octanoate, ethyl tetradecanoate, citronellyl acetate, geranyl acetate, and 2-phenethyl acetate of esters in rose essential oil. The "olfactory threshold" (OT) of the 5 esters, the floral reconstitution and the mixtures of ester and floral reconstitution were evaluated in alkanes solution. Through the Feller's additive model analysis, it was found that the presence of ethyl octanoate, ethyl tetradecanoate, and citronellyl acetate led to a significant in decrease the OT of the mixtures, whereas geranyl acetate raised the OT. The floral reconstitution in alkanes solution was supplemented with the 5 esters at high, medium, and low concentration, then analyzed by quantitative descriptive analysis. It was revealed that ethyl octanoate, ethyl tetradecanoate, and citronellyl acetate adding overall aroma, and geranyl acetate masking the overall aroma perception in a model floral mixture. Sensory profiles highlighted changes in the perception of aroma nuances in the presence of the 5 esters, with specific perceptive interactions, and reported on the graph based on two parameters [σ = f(τ)]. This paper provided a reference for the flavourists.


Discrimination and Identification of Aroma Profiles and Characterized Odorants in Citrus Blend Black Tea with Different Citrus Species

Jiatong Wang, Yin Zhu, Jiang Shi, Han Yan, Mengqi Wang, Wanjun Ma, Yue Zhang, Qunhua Peng, Yuqiong Chen, Zhi Lin
PMID: 32937894   DOI: 10.3390/molecules25184208

Abstract

Citrus blend black teas are popular worldwide, due to its unique flavor and remarkable health benefits. However, the aroma characteristics, aroma profiles and key odorants of it remain to be distinguished and cognized. In this study, the aroma profiles of 12 representative samples with three different cultivars including citrus (
), bergamot (
), and lemon (
) were determined by a novel approach combined head space-solid phase microextraction (HS-SPME) with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS). A total of 348 volatile compounds, among which comprised esters (60), alkenes (55), aldehydes (45), ketones (45), alcohols (37), aromatic hydrocarbons (20), and some others were ultimately identified. The further partial least squares discrimination analysis (PLS-DA) certified obvious differences existed among the three groups with a screening result of 30 significant differential key volatile compounds. A total of 61 aroma-active compounds that mostly presented green, fresh, fruity, and sweet odors were determined in three groups with gas chromatography-olfactometry/mass spectrometry (GC-O/MS) assisted analysis. Heptanal, limonene, linalool, and trans-β-ionone were considered the fundamental odorants associated with the flavors of these teas. Comprehensive analysis showed that limonene, ethyl octanoate, copaene, ethyl butyrate (citrus), benzyl acetate, nerol (bergamot) and furfural (lemon) were determined as the characterized odorants for each type.


Evaluation of PTR-ToF-MS as a tool to track the behavior of hop-derived compounds during the fermentation of beer

T M Richter, P Silcock, A Algarra, G T Eyres, V Capozzi, P J Bremer, F Biasioli
PMID: 30007722   DOI: 10.1016/j.foodres.2018.05.056

Abstract

Hop-derived volatile organic compounds (VOCs) play an important role in the flavor and aroma of beer, despite making up a small percentage of the overall profile. To understand the changes happening during fermentation, proton transfer reaction-time of flight-mass spectrometry (PTR-ToF-MS) was applied for the first time in brewing science to directly measure the changes in hop-derived VOCs during the fermentation of four different worts containing one of two aroma hops in combination with one of two yeast biotypes. PTR-ToF-MS successfully detected and tracked mass-to-charge ratios (m/z) arising from interactions between the different yeast strains and the hop cultivars. Differences were observed in the dynamic VOC profiles between different beer treatments for m/z such as m/z 145.121 (ethyl hexanoate) and m/z 173.153 (isoamyl isovalerate or ethyl octanoate). The ability to monitor changes in VOCs during fermentation provides valuable information on the priority of production and transformation reactions by yeast.


A Preliminary Study of Aroma Composition and Impact Odorants of Cabernet Franc Wines under Different Terrain Conditions of the Loess Plateau Region (China)

Bao Jiang, Zhen-Wen Zhang
PMID: 29734763   DOI: 10.3390/molecules23051096

Abstract

Due to its appropriate climate characteristics, the Loess Plateau region is considered to be one of the biggest optimal regions for producing high-quality mountain wine in China. However, the complex landform conditions of vineyards are conducive to the formation of mountainous microclimates, which ultimately influence the wine quality. This study aimed to elucidate the influences of three terrain conditions of the Loess Plateau region on the aroma compounds of Cabernet Franc wines by using solid phase microextraction (SPME) with gas chromatography-mass spectrometry (GC-MS). A total of 40, 36 and 35 volatiles were identified and quantified from the flat, lower slope and higher slope vineyards, respectively. Esters were the largest group of volatiles, accounting for 54.6⁻56.6% of total volatiles, followed by alcohols. Wines from the slope lands had the higher levels of aroma compounds than that from flat land. According to their aroma-active values (OAVs), ethyl hexanoate, ethyl octanoate and isoamyl acetate were the most powerful compounds among the eight impact odorants, showing only quantitative but not qualitative differences between the three terrain wines. The shapes of the OAVs for three terrain wines were very similar.


Screening of key odorants and anthocyanin compounds of cv. Okuzgozu (Vitis vinifera L.) red wines with a free run and pressed pomace using GC-MS-Olfactometry and LC-MS-MS

Mehmet Ali Tetik, Onur Sevindik, Hasim Kelebek, Serkan Selli
PMID: 29469168   DOI: 10.1002/jms.4074

Abstract

The principal purpose of the present work is to characterize the aroma, aroma-active, and anthocyanin profiles of Okuzgozu wines and to observe the effect of the pomace pressing technique on these parameters. A total of 58 and 59 volatile compounds were identified and quantified in free-run juice wine (FRW) and pressed pomace wine (PW). Alcohols were found as the most dominant group among aroma compounds followed by esters and acids. However, among all these compounds, only 11 and 13 of them could be considered as key odorants in aromatic extracts of FRW and PW, respectively. According to GC-MS-O analysis, ethyl octanoate (fruity), phenyl ethyl acetate (fruity), and 2-phenyl ethanol (flowery) were found as the main contributors to the overall scent of both wines. Beyond the aroma profiles, anthocyanin contents of both types of wines were also investigated, and total 14 and 15 anthocyanins were identified and quantified in FRW and PW. Malvidin-3-glycoside and its acetyl and coumaroyl forms were identified as the dominant anthocyanins in both wines. It is worth noting the pressing application (2.0 atm) led to an increase of some unpleasant notes in the aroma providing chemical, pharmacy, and fermented aromas in wine. On the other hand, the wines produced with pressed pomace presented higher amounts of anthocyanins.


Recovering traditional raw-milk Tetilla cheese flavour and sensory attributes by using Kocuria varians and Yarrowia lipolytica adjunct cultures

J A Centeno, J I Garabal, F Docampo, J M Lorenzo, J Carballo
PMID: 28384620   DOI: 10.1016/j.ijfoodmicro.2017.03.014

Abstract

The rationale of the present study was to evaluate the potential of microbial adjunct cultures including Kocuria varians and/or Yarrowia lipolytica strains in the recovery of the typical sensory profile of traditional (raw-milk) Tetilla cheese. Four batches of Tetilla cheese, a short ripened cows' milk cheese produced in Galicia (NW Spain), were made in duplicate from pasteurized milk inoculated with different microbial cultures. A control batch was manufactured by adding a mesophilic commercial D-starter only. The other three batches were made with the same starter after a cheese-milk pre-ripening step carried out with (i) an adjunct culture of K. varians, (ii) an adjunct culture of Y. lipolytica, or (iii) a combination of both adjunct cultures. The highest pH and water activity values, associated with softer textures were determined in the cheeses manufactured with the Y. lipolytica adjunct after 21days of ripening. The contents of the volatile compounds 3-methylbutanol, dimethyl disulfide and dimethyl trisulfide were higher in the cheeses made with only the K. varians adjunct than in the cheeses made with the only yeast adjunct and in the control cheeses. The contents of hexanoic and octanoic acids were highest in the cheeses made with the Y. lipolytica adjunct, and levels of ethyl hexanoate, ethyl octanoate and ethyl decanoate were higher in the cheeses made with only the yeast adjunct than in the other batches of cheese. The cheeses manufactured with both adjunct cultures were awarded the highest scores for flavour and overall sensory parameters (considering the standards of the traditional product) and were considered very similar to 'good quality' artisanal raw-milk cheeses. We conclude that use of selected Micrococcaceae and Y. lipolytica strains as adjunct cultures would differentiate the sensory properties and contribute to the quality and typicality of the short-ripened rennet-curd Galician Tetilla and Arzúa-Ulloa cheeses.


Ageing and retail display time in raw beef odour according to the degree of lipid oxidation

Virginia C Resconi, Mónica Bueno, Ana Escudero, Danielle Magalhaes, Vicente Ferreira, M Mar Campo
PMID: 29037691   DOI: 10.1016/j.foodchem.2017.09.036

Abstract

This study aims to assess the changes in beef aroma over time when steaks from pre-aged knuckles are stored in retail display under high oxygen conditions for 15 or 22days in vacuum conditions. Odorous volatile compounds were analysed by solid-phase microextraction/gas chromatography-mass spectrometry. Results were grouped as low, medium and high oxidative groups according to thiobarbituric acid reactive substances values after 9days of display. The intensity of off-odours in the raw meat increased with ageing and display time and oxidative groups. Based on correlations between the variables and regressions of the compounds through display, eight compounds were proposed as odour shelf-life markers. Among them, five were most sensitive and precise in all oxidative groups: 1-hexanol in meat aged for 15days, ethyl- octanoate and 2-pentylfuran in meat aged for 22days, and pentanoic and hexanoic acids in the two studied ageing times.


Identification of a non-host semiochemical from tick-resistant donkeys (Equus asinus) against Amblyomma sculptum ticks

Lorena Lopes Ferreira, André Lucio Franceschini Sarria, Jaires Gomes de Oliveira Filho, Fernanda de Oliveira de Silva, Stephen J Powers, John C Caulfield, John A Pickett, Michael A Birkett, Lígia Miranda Ferreira Borges
PMID: 30799282   DOI: 10.1016/j.ttbdis.2019.02.006

Abstract

Amblyomma sculptum is a tick affecting animal and human health across Argentina, Bolivia, Paraguay and Brazil. Donkeys, Equus asinus, are known to be resistant to A. sculptum, suggesting that they can produce non-host tick semiochemicals (allomones), as already demonstrated for some other vertebrate host/pest interactions, whereas horses, Equus caballus, are considered as susceptible hosts. In this study, we tested the hypothesis that donkeys produce natural repellents against A. sculptum, by collecting sebum from donkeys and horses, collecting the odour from sebum extracts, and identifying donkey-specific volatile compounds by gas chromatography (GC) and coupled GC-mass spectrometry (GC-MS). From the complex collected blends, five main compounds were identified in both species. Hexanal, heptanal and (E)-2-decenal were found predominantly in donkey extracts, whilst ethyl octanoate and ethyl decanoate were found predominantly in horse extracts. One compound, (E)-2-octenal, was detected exclusively in donkey extracts. In Y-tube olfactometer bioassays 36 different A. sculptum nymphs were tested for each extract, compound and concentration. The dry sebum extracts and the compounds identified in both species induced neither attraction nor repellency. Only (E)-2-octenal, the donkey-specific compound, displayed repellency, with more nymphs preferring the arm containing the solvent control when the compound was presented in the test arm across four concentrations tested (p < 0.05, Chi-square test). A combination of a tick attractant (ammonia) and (E)-2-octenal at 0.25 M also resulted in preference for the control arm (p < 0.05, Chi-square test). The use of semiochemicals (allomones) identified from less-preferred hosts in tick management has been successful for repelling brown dog ticks, Rhipicephalus sanguineus sensu lato from dog hosts. These results indicate that (E)-2-octenal could be used similarly to interfere in tick host location and be developed for use in reducing A. sculptum numbers on animal and human hosts.


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